REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[Cl:9][C:10]1[S:14][C:13](B(O)O)=[CH:12][CH:11]=1.C([O-])([O-])=O.[Na+].[Na+]>COCCOC.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:9][C:10]1[S:14][C:13]([C:2]2[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=2)=[CH:12][CH:11]=1 |f:2.3.4,^1:34,36,55,74|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
263 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
886 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(S1)B(O)O
|
Name
|
|
Quantity
|
723 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate (30 ml) and H2O
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated NaHCO3 aqueous solution, H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel (15 g) chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane/ethyl acetate (10:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(S1)C=1C=C(C=CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.88 g | |
YIELD: PERCENTYIELD | 91.9% | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |